molecular formula C18H19N7O3S B2634315 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1239510-90-7

3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2634315
CAS No.: 1239510-90-7
M. Wt: 413.46
InChI Key: RNAGJGQDKHRLBR-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H19N7O3S and its molecular weight is 413.46. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis of 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide generally involves the assembly of the pyrazole ring, followed by the introduction of the sulfonamide group and further functionalization to attach the triazolo-pyridazinyl moiety. Commonly used reagents include dimethylformamide (DMF), thionyl chloride, and various sulfonamide precursors. Reaction conditions may involve moderate to high temperatures and controlled pH environments to ensure the correct attachment of functional groups.

  • Industrial Production Methods

    • Industrial production might scale up these reactions using automated reactors, continuous flow systems, and catalytic methods to enhance yield and purity. Solvent recovery and recycling systems can improve the efficiency and environmental footprint of the production process.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation and Reduction: This compound can undergo oxidation to alter the oxidation state of its functional groups, affecting its reactivity. Reductive conditions can be employed to modify or protect certain groups during synthetic procedures.

    • Substitution: Various substitution reactions can occur on the aromatic ring, including halogenation, nitration, and sulfonation, modifying its chemical properties.

  • Common Reagents and Conditions

    • Reagents like sodium hydride, N-bromosuccinimide (NBS), and acetic anhydride are used in various steps of synthesis and modification of the compound. Conditions typically involve specific temperatures, solvents like methanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.

  • Major Products Formed

    • Products from these reactions include various derivatives of the parent compound, which can be further studied for their unique chemical and biological properties.

Scientific Research Applications

  • Chemistry

    • In chemistry, 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide is used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for novel materials.

  • Biology

    • In biological research, it may act as a ligand for studying protein interactions or as a probe for examining enzyme activities.

  • Medicine

    • Medically, this compound could be explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities, due to its intricate structure that might interact with various biological targets.

  • Industry

    • Industrial applications might include its use in the development of new materials or as a catalyst in chemical processes due to its unique chemical properties.

Mechanism of Action

  • Mechanism

    • The mechanism of action would involve the interaction of 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide with specific molecular targets, possibly inhibiting or activating enzymatic pathways or binding to specific receptors.

  • Molecular Targets and Pathways

    • Specific molecular targets could include enzymes or receptors relevant to diseases or biological processes. Pathways might involve signal transduction or metabolic pathways influenced by the compound's interaction with these targets.

Comparison with Similar Compounds

  • Compared to similar compounds, such as other pyrazole derivatives or triazolo-pyridazine compounds, 3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide exhibits unique properties due to its specific functional groups and molecular geometry, which might confer distinct reactivity and biological activity.

  • List of Similar Compounds

    • Similar compounds include other pyrazole sulfonamides, triazolo-pyridazine derivatives, and mixed ring systems incorporating these moieties.

  • Properties

    IUPAC Name

    3,5-dimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-1H-pyrazole-4-sulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19N7O3S/c1-12-17(13(2)21-20-12)29(26,27)19-10-11-28-16-9-8-15-22-23-18(25(15)24-16)14-6-4-3-5-7-14/h3-9,19H,10-11H2,1-2H3,(H,20,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RNAGJGQDKHRLBR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=NN1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19N7O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    413.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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